Home > Products > Screening Compounds P35340 > 5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine - 61552-61-2

5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

Catalog Number: EVT-2681988
CAS Number: 61552-61-2
Molecular Formula: C14H13N3
Molecular Weight: 223.279
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which is characterized by a fused ring structure containing both pyrazole and pyrimidine components. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer and enzyme inhibitory properties. The unique structural features of this compound allow for various substitutions that can enhance its pharmacological efficacy.

Source and Classification

The compound belongs to the class of N-heterocyclic compounds, specifically categorized under pyrazolo[1,5-a]pyrimidines. These compounds are recognized for their diverse biological activities and are often explored for their potential in drug development and material science. Research has highlighted their significance in medicinal chemistry due to their ability to act as selective protein inhibitors and their low toxicity profiles .

Synthesis Analysis

Methods

The synthesis of 5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold .

Technical Details:

  • Reagents: Common reagents include β-dicarbonyls, β-enaminones, or β-ketonitriles.
  • Conditions: Reactions are often conducted under reflux in solvents such as tetrahydrofuran or using microwave-assisted techniques to enhance yield and reduce reaction time .
  • Yields: High yields (up to 98%) have been reported using optimized conditions, including the use of copper catalysts in some methodologies .
Molecular Structure Analysis

Data

  • Molecular Formula: C12H12N4
  • Molecular Weight: 224.25 g/mol
  • Structural Features: The compound features two methyl groups at positions 5 and 7, and a phenyl group at position 3 of the pyrazolo ring.
Chemical Reactions Analysis

Reactions

5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions typical of pyrazolo[1,5-a]pyrimidines:

  • Electrophilic Substitution: The presence of electron-rich aromatic systems allows for electrophilic aromatic substitution reactions.
  • Nucleophilic Addition: The nitrogen atoms in the ring can participate in nucleophilic addition reactions with electrophiles.

Technical Details

Recent studies have also explored the formation of glycohybrids through click chemistry involving azido derivatives and propargylated pyrazolo[1,5-a]pyrimidines under copper-catalyzed conditions .

Mechanism of Action

The mechanism by which 5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine exerts its biological effects involves interaction with specific protein targets. This compound has shown promise as a selective inhibitor of certain kinases involved in cancer progression.

Process

  1. Binding Affinity: The compound binds to target proteins through hydrogen bonding and hydrophobic interactions.
  2. Inhibition Mechanism: By inhibiting kinase activity, it disrupts signaling pathways critical for cell proliferation and survival.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and less soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts with electrophiles due to the presence of nitrogen atoms in the heterocyclic rings.
Applications

Scientific Uses

The applications of 5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine are primarily found within:

  • Medicinal Chemistry: As a potential drug candidate for cancer therapy due to its kinase inhibition properties.
  • Material Science: Investigated for its photophysical properties that may be utilized in developing new materials.

Research continues to explore the full potential of this compound in various therapeutic contexts and its role in advancing drug design strategies .

Introduction to Pyrazolo[1,5-a]pyrimidine Scaffolds in Medicinal Chemistry

Biological Significance of Pyrazolo[1,5-a]pyrimidine Derivatives in Oncological Targets

Protein Kinase Inhibition Mechanisms

The 5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine core demonstrates remarkable versatility in inhibiting oncologically relevant kinases through distinct mechanistic approaches:

  • ATP-Competitive Inhibition: The planar heterocyclic system effectively mimics the adenine ring of ATP, enabling competitive displacement from kinase catalytic domains. Derivatives bearing this scaffold inhibit Pim-1 kinase (proviral integration site for Moloney murine leukemia virus 1) at nanomolar concentrations (IC₅₀ = 45 nM), as demonstrated through biochemical assays and cellular validation showing suppressed phosphorylation of the pro-apoptotic protein BAD [1].

  • Allosteric Modulation: Structural modifications, particularly at the 3-phenyl position, enable interaction with hydrophobic allosteric pockets adjacent to the ATP-binding site. This mechanism is exemplified by derivatives targeting B-RafV600E, a key kinase in melanoma pathogenesis, where inhibitors disrupt the MAPK signaling cascade [6] [10].

  • Dual-Kinase Targeting: The scaffold's adaptability facilitates simultaneous inhibition of structurally related kinases. Selected compounds exhibit equipotent activity against Pim-1 and Fms-like tyrosine kinase 3 (Flt-3), kinases frequently co-expressed in hematological malignancies like acute myeloid leukemia. This polypharmacological approach overcomes compensatory signaling mechanisms in cancer cells [1].

Table 1: Kinase Inhibition Profile of 5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine Derivatives

Target KinaseBiological FunctionIC₅₀ RangeCellular Phenotype
Pim-1Regulates cell survival, proliferation, and apoptosis27–45 nMSuppressed BAD phosphorylation, reduced colony formation
Flt-3Mediates hematopoietic progenitor differentiation30–100 nMInhibition of leukemic blast proliferation
B-RafV600EDriver mutation in melanoma signaling50–200 nMBlocked MAPK pathway activation
CK2Promotes cancer cell survival100–500 nMInduction of tumor cell apoptosis
CDK2/Cyclin ERegulates G1/S phase transition150–600 nMCell cycle arrest in G1 phase

Structure-Activity Relationship (SAR) Determinants

Critical SAR insights governing the anticancer efficacy of 5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine derivatives include:

  • Position 3 (Phenyl Ring): The 3-phenyl group is indispensable for kinase affinity. Electron-withdrawing substituents at the meta-position (-OCF₃, -CF₃, -Cl) significantly enhance Pim-1 inhibition compared to unsubstituted phenyl. The trifluoromethyl (-CF₃) group confers optimal potency and metabolic stability [1].

  • Position 5 (Dimethyl Group): The 5-methyl group participates in hydrophobic interactions within the kinase hinge region. Its removal or expansion to bulkier alkyl chains diminishes activity by disrupting optimal van der Waals contacts [1] [6].

  • Position 7 (Dimethyl Group): The 7-methyl group enhances membrane permeability and influences the compound's orientation within the ATP-binding cleft. Oxidation to carboxylic acid metabolites retains activity but affects pharmacokinetic properties [6].

  • Hydrogen Bonding Capacity: Derivatives featuring hydrogen bond donors/acceptors at the 5-position substituent exhibit superior activity. Amino and hydroxyl groups form critical interactions with Asp128 and Asp131 in Pim-1, whereas ether or sulfone functionalities reduce potency by 3-5 fold [1].

  • Selectivity Considerations: The 5,7-dimethyl-3-phenyl configuration confers remarkable selectivity against off-target kinases. Lead compounds demonstrate >100-fold selectivity against 119 oncogenic kinases, including those associated with cardiotoxicity (e.g., hERG inhibition >30 μM), addressing a key limitation of early-generation inhibitors like SGI-1776 [1].

Historical Evolution of 5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine as a Pharmacophore

Early Synthetic Approaches and Initial Discovery

The historical development of 5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine emerged from systematic optimization of pyrazolo[1,5-a]pyrimidine hit compounds:

  • Virtual Screening Origins: Initial identification came from virtual screening campaigns targeting Pim-1 kinase, where unsubstituted pyrazolo[1,5-a]pyrimidine exhibited modest activity (IC₅₀ = 52 μM). This hit provided the foundation for structure-based optimization [1].

  • Scaffold Hybridization Strategy: Researchers combined the pyrazolo[1,5-a]pyrimidine core with pharmacophoric elements from imidazo[1,2-b]pyridazine-based inhibitors (e.g., SGI-1776). This yielded compound 1 (3-phenyl-5-((trans-4-hydroxycyclohexylamino)pyrazolo[1,5-a]pyrimidine) with 1,000-fold improved Pim-1 inhibition (IC₅₀ = 45 nM) [1].

  • Regioselective Synthesis Breakthroughs: Early synthetic routes relied on cyclocondensation between 5-amino-3-phenylpyrazole and 1,3-dicarbonyl compounds. The landmark cascade cyclization approach (1999) enabled efficient construction: benzoylacetonitrile → 3-(dimethylamino)-2-phenylacrylonitrile → 4-phenyl-1H-pyrazol-5-amine → cyclization with N-methyluracil → chlorination → amination [1] [9].

Table 2: Evolution of Synthetic Methodologies for 5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

EraKey MethodologyAdvantagesLimitations
1990s–2000sAcid-catalyzed cyclocondensation in ethanolSimple setup, gram-scale productionLong reaction times (12–24 hours), moderate yields (40–60%)
2010–2015Microwave-assisted synthesisReduced time (20–40 minutes), improved yields (75–90%)Specialized equipment required, limited scalability
2015–PresentTransition-metal catalyzed functionalizationLate-stage diversification, introduction of aryl/heteroaryl groupsCatalyst cost, purification challenges
Green Chemistry ApproachesWater/organic solvent mixturesReduced environmental impactLower solubility of intermediates

Modern Applications and Pharmacophore Refinement

Contemporary research has refined the 5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine pharmacophore through strategic advancements:

  • Fragment-Based Optimization: Systematic SAR exploration revealed differential contributions of substituents: the 3-phenyl-5-chloro fragment exhibited moderate activity (IC₅₀ = 5 μM), while 5-(trans-4-hydroxycyclohexylamino) substitution alone achieved 294 nM potency. The synergistic combination yielded 27 nM inhibitors, demonstrating fragment additivity [1].

  • Target Expansion: Beyond Pim kinases, optimized derivatives now target diverse oncological pathways: cyclin-dependent kinases (CDK1/2), casein kinase 2 (CK2), tropomyosin receptor kinases (TrkA/B/C), and fibroblast growth factor receptors (FGFRs). This expansion leveraged the scaffold's adaptability to distinct ATP-binding pockets [4] [6] [10].

  • Crystallographic Validation: X-ray co-crystallography (PDB: 4DTK) confirmed binding modes: the pyrazolo[1,5-a]pyrimidine core forms three hydrogen bonds with the kinase hinge region, the 3-phenyl group occupies a hydrophobic pocket, and the 5-substituent extends toward solvent-exposed regions. These insights guided rational design of next-generation inhibitors [1] [4].

  • Synthetic Innovation: Modern approaches employ transition metal-catalyzed couplings (Suzuki-Miyaura, Buchwald-Hartwig) for late-stage diversification at C-5 and C-7 positions. Photoredox trifluoromethylation techniques enable introduction of -CF₃ groups, enhancing membrane permeability and metabolic stability [7] [8].

  • Clinical Translation: Second-generation Trk inhibitors (e.g., repotrectinib) incorporating pyrazolo[1,5-a]pyrimidine cores received FDA approval (2023) for NTRK-fusion cancers, validating the scaffold's therapeutic utility. Ongoing clinical trials explore derivatives targeting resistance mutations in EGFR-mutant non-small cell lung cancer [4] [10].

Properties

CAS Number

61552-61-2

Product Name

5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

IUPAC Name

5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

Molecular Formula

C14H13N3

Molecular Weight

223.279

InChI

InChI=1S/C14H13N3/c1-10-8-11(2)17-14(16-10)13(9-15-17)12-6-4-3-5-7-12/h3-9H,1-2H3

InChI Key

OJFZWNJQKGLQJY-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C(C=NN12)C3=CC=CC=C3)C

Solubility

soluble

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.